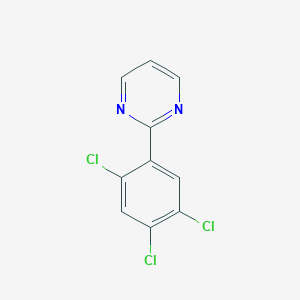
2-(2,4,5-Trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzonitrile with guanidine or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4,5-Trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
2,4,5-Trichloropyrimidine: Similar in structure but lacks the phenyl group, making it less versatile in terms of reactivity and applications.
2-(2,4-Dichlorophenyl)pyrimidine: Lacks one chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 2-(2,4,5-Trichlorophenyl)pyrimidine is unique due to the presence of three chlorine atoms in the phenyl ring, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H5Cl3N2 |
|---|---|
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-5-9(13)8(12)4-6(7)10-14-2-1-3-15-10/h1-5H |
Clave InChI |
IWEJHXQEIKOWAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
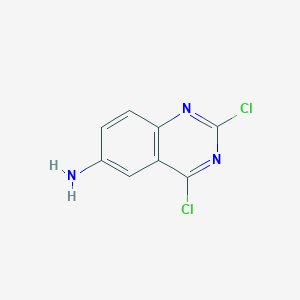
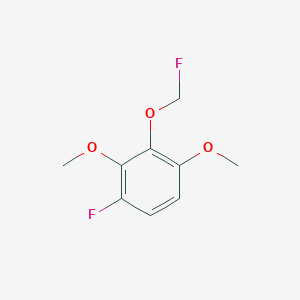
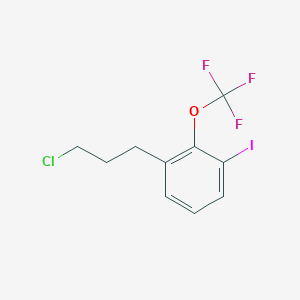
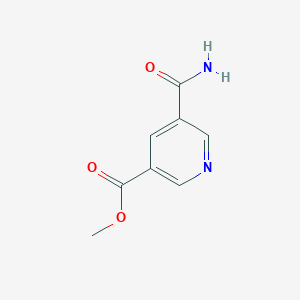
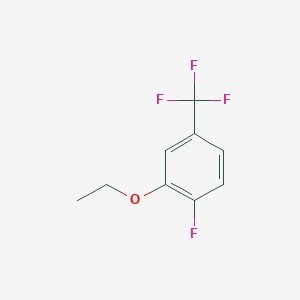
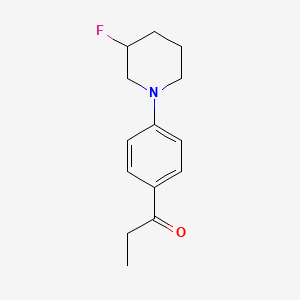
![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
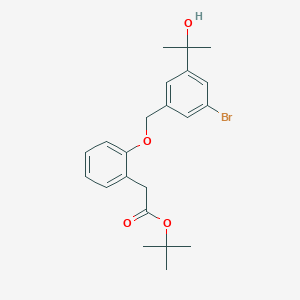
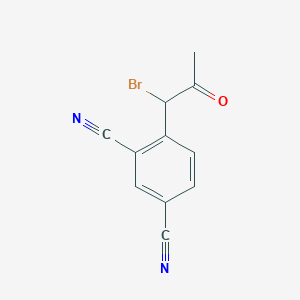

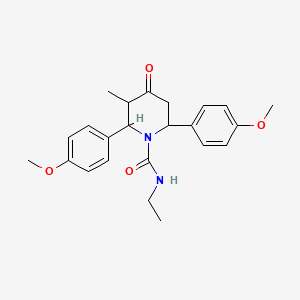
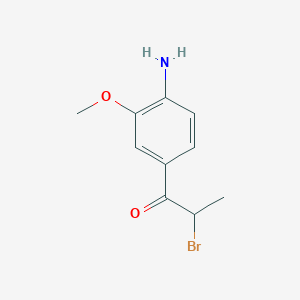
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
